4-[(3-Bromo-5-nitrophenyl)methyl]morpholine
Description
4-[(3-Bromo-5-nitrophenyl)methyl]morpholine is a morpholine derivative featuring a phenyl ring substituted with bromo (Br) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The morpholine moiety, a six-membered saturated ring containing one oxygen and one nitrogen atom, is linked via a methylene bridge to the substituted aromatic ring. The electron-withdrawing nitro and bromo substituents may enhance electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-[(3-bromo-5-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-5-9(6-11(7-10)14(15)16)8-13-1-3-17-4-2-13/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBIQGRJJJDKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-5-nitrophenyl)methyl]morpholine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-5-nitrophenyl)methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The morpholine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include various oxidized derivatives of the morpholine ring.
Scientific Research Applications
4-[(3-Bromo-5-nitrophenyl)methyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-5-nitrophenyl)methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations
a. 4-(4-Nitrophenyl)morpholine
- Structure : Nitro group at the para position of the phenyl ring.
- Synthesis : Prepared via base-mediated N-arylation or transition-metal-free methods .
- Properties/Actions : Exhibits anticancer activity, as demonstrated in crystallographic and pharmacological studies . The para-nitro group likely influences electronic properties and binding affinity in biological systems.
b. 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride
- Structure : Bromo and chloro substituents at positions 4 and 3, respectively.
- Properties : The hydrochloride salt form enhances solubility in polar solvents, which is critical for pharmaceutical formulations .
- Comparison : The chloro substituent may confer distinct electronic effects compared to the nitro group in the main compound, affecting metabolic stability or target engagement.
c. 4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Para-trifluoromethyl (CF₃) group.
- Synthesis : Nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotriazole .
- Comparison : The CF₃ group, being strongly electron-withdrawing and lipophilic, may increase membrane permeability compared to the nitro and bromo substituents in the main compound .
Ring System Variations
a. 4-(4-Nitrophenyl)thiomorpholine
Biological Activity
4-[(3-Bromo-5-nitrophenyl)methyl]morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a morpholine ring substituted with a bromo and nitro group on the phenyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing nitro and bromo groups exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound A | 3.12 | S. aureus |
| Example Compound B | 12.5 | E. coli |
The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy. The nitro group is often associated with increased activity against Gram-positive bacteria due to its role in disrupting cellular processes.
Anticancer Activity
The anticancer potential of morpholine derivatives has been explored in various studies. In vitro assays have demonstrated that certain morpholine-containing compounds can inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231.
- Case Study : A study evaluating similar morpholine derivatives found that compounds with a nitro substitution displayed enhanced cytotoxicity against cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound C | 25 | HeLa |
| Example Compound D | 30 | MDA-MB-231 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Morpholine derivatives can modulate receptor activity, influencing pathways related to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-substituted compounds can induce oxidative stress in microbial cells, leading to cell death.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the phenyl ring significantly affect the biological activity of morpholine derivatives:
- Nitro Group : Enhances antimicrobial activity by increasing electron affinity.
- Bromo Group : Influences lipophilicity and may enhance cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
